![molecular formula C9H9ClN2O3 B13415726 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid is a chemical compound with the molecular formula C10H11ClN2O3. This compound is known for its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazinylidene group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid typically involves the reaction of chloroacetic acid with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound has a similar structure but includes an ethyl ester group instead of a carboxylic acid group.
4-Chloro-2-methylphenoxyacetic acid: This compound has a similar chloro and methoxyphenyl group but differs in its overall structure and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-7-4-2-6(3-5-7)11-12-8(10)9(13)14/h2-5,11H,1H3,(H,13,14)/b12-8+ |
InChI Key |
AODYPUIVZPDRLY-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C(=O)O)/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
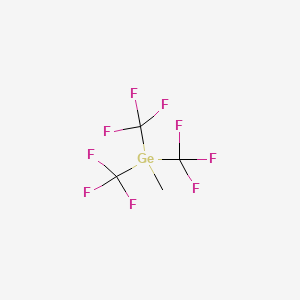
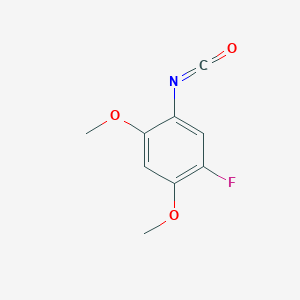
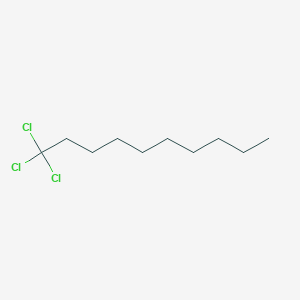
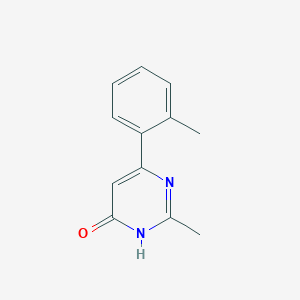
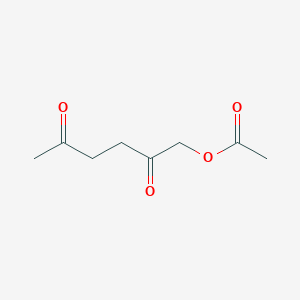
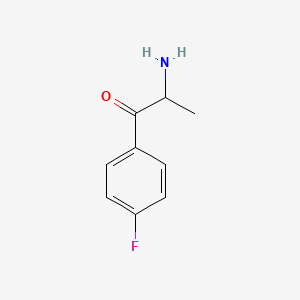
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
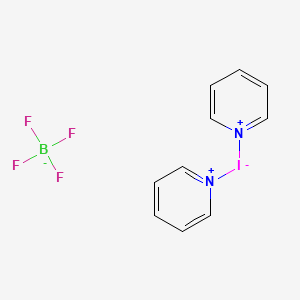
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)
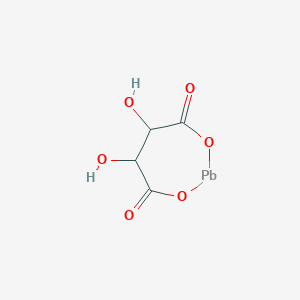

![2-[(Methylsulfinyl)methyl]oxirane](/img/structure/B13415719.png)
